![molecular formula C14H10N2S B2621055 2-Indeno[2,3-D]pyrazol-3-ylthiophene CAS No. 34708-97-9](/img/structure/B2621055.png)

2-Indeno[2,3-D]pyrazol-3-ylthiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

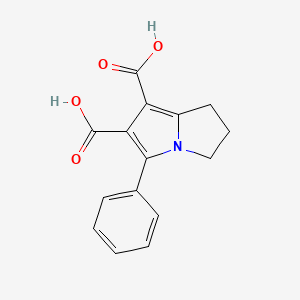

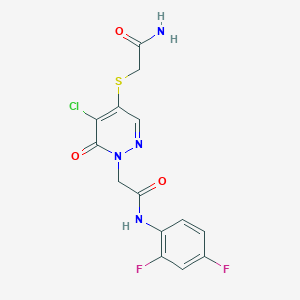

2-Indeno[2,3-D]pyrazol-3-ylthiophene is a chemical compound with the molecular formula C14H10N2S . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 2-Indeno[2,3-D]pyrazol-3-ylthiophene consists of a pyrazole ring fused with an indene and thiophene . The 3D depiction of similar compounds has been used in docking studies .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Indeno[2,3-D]pyrazol-3-ylthiophene are not fully detailed in the search results. It has a molecular weight of 238.31.Aplicaciones Científicas De Investigación

Photovoltaic Properties for Dye-Sensitized Solar Cells

Research highlights the potential of compounds with structures related to 2-Indeno[2,3-D]pyrazol-3-ylthiophene in photovoltaic applications. A study by Shen et al. (2016) synthesized near-infrared D–A−π–A dyes incorporating indeno[1,2-b]thiophene-based strong donors for dye-sensitized solar cells (DSSCs). These dyes exhibited enhanced absorption wavelength ranges into the NIR region, with notable green colors both in solution and on TiO2 films, indicating their utility in solar energy conversion (Shen et al., 2016).

Fluorescent Indazoles Synthesis

Another study by Kim et al. (2017) focused on the synthesis of fluorescent indazoles through palladium-catalyzed benzannulation, utilizing pyrazoles and internal alkynes. This method enabled the creation of indazoles from simple and available starting materials, offering a pathway to alter photochemical properties through substituent variation (Kim et al., 2017).

Organic Sensitizers in Dye-Sensitized Solar Cells

Lim et al. (2015) explored organic sensitizers containing carbazole as an electron donor and indeno[1,2-b]thiophene as a bridging unit for DSSCs. Their study demonstrated that these sensitizers, through strategic molecular engineering, could achieve high molar absorption coefficients and red-shifted absorption bands, leading to improved solar cell performance (Lim et al., 2015).

Green Synthesis Approach

Shi et al. (2008) presented a green approach for synthesizing biologically significant indeno[2,1-e]pyrazolo[5,4-b]pyridines via multi-component reactions in water under microwave irradiation. This environmentally friendly method highlights the potential for efficient, cost-effective, and broad applicability in synthetic chemistry (Shi et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

3-thiophen-2-yl-2,4-dihydroindeno[1,2-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-5-10-9(4-1)8-11-13(10)15-16-14(11)12-6-3-7-17-12/h1-7H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMLPQZUEXBQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=NNC(=C31)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Indeno[2,3-D]pyrazol-3-ylthiophene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2620972.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2620981.png)

![N-[(3-chlorophenyl)methyl]acetamide](/img/structure/B2620982.png)

![6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2620984.png)

![[(3R)-Pyrrolidin-3-yl] acetate;hydrochloride](/img/structure/B2620988.png)

![Methyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2620990.png)

![N-(4-methoxybenzyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2620994.png)